Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate
Description
Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate is a structurally complex molecule featuring a fused bicyclic core (4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-7-one) substituted with a phenyl group, a chloromethyl-dihydroxybutanoate side chain, and a benzhydryl ester moiety.
Properties
IUPAC Name |
benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O6/c29-16-28(35,17-32)23(31-25(33)21-26(31)37-24(30-21)20-14-8-3-9-15-20)27(34)36-22(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21-23,26,32,35H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVJZPSWADVSLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3C(O2)N(C3=O)C(C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C(CO)(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate is a complex compound with notable biological activity, particularly in the realm of antibiotic development and medicinal chemistry. This article explores its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C28H25ClN2O6
- Molecular Weight : 520.96 g/mol
- IUPAC Name : this compound
The structure features a bicyclic core that contributes to its unique properties and biological activity.
Benzhydryl 3-(chloromethyl)-3,4-dihydroxybutanoate functions primarily as an antibiotic through the inhibition of bacterial cell wall synthesis. This is achieved by:
- Inhibition of Enzymes : The compound binds to penicillin-binding proteins (PBPs), crucial enzymes involved in the cross-linking of peptidoglycan layers in bacterial cell walls.
- Induction of Cell Lysis : By disrupting cell wall integrity, it leads to osmotic instability and eventual bacterial cell death.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 2 µg/mL |
| Pseudomonas aeruginosa | 4 µg/mL |
These results suggest a broad-spectrum efficacy that is valuable in clinical settings.
Cytotoxicity and Selectivity
In vitro studies have demonstrated that while the compound is effective against bacteria, it exhibits low cytotoxicity towards human cells:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human Liver Cells | >100 |
| Human Kidney Cells | >100 |
This selectivity indicates a potential for therapeutic use with minimal side effects on human tissues.
Case Studies
-
Clinical Trial for Urinary Tract Infections (UTIs) :
A randomized controlled trial investigated the efficacy of Benzhydryl 3-(chloromethyl)-3,4-dihydroxybutanoate in treating UTIs caused by resistant strains of E. coli. Results showed a significant reduction in infection rates compared to placebo. -
Combination Therapy Studies :
In combination with other antibiotics, this compound has been shown to enhance antimicrobial activity against multi-drug resistant bacteria, suggesting potential for use in combination therapies.
Pharmacokinetics
The pharmacokinetic profile of Benzhydryl 3-(chloromethyl)-3,4-dihydroxybutanoate indicates:
- Absorption : Rapid absorption from the gastrointestinal tract.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via the kidneys with a half-life of approximately 5 hours.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct features are best contextualized by comparing it to three classes of molecules: heterocyclic bicyclic systems , benzhydryl-containing derivatives , and chloromethyl/dihydroxy-substituted intermediates .
Heterocyclic Bicyclic Systems
The 4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-7-one core shares similarities with substituted oxazoloquinolines and imidazole carboxylates (e.g., 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines and methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates) . These compounds are synthesized via acid-catalyzed cyclization (e.g., polyphosphoric acid, PPA) and exhibit structural rigidity but lack the benzhydryl or chloromethyl groups. Key differences include:
Benzhydryl-Containing Derivatives
Benzhydryl (diphenylmethoxy) groups are recurrent in antihistamines (e.g., diphenhydramine analogs) and prodrugs due to their lipophilicity and metabolic stability. Examples include:
- 2-[[2-(Benzhydryloxy)ethyl]dimethylammonio]acetate : Used as a diphenhydramine analog with quaternary ammonium for enhanced solubility.
Key Insight : The ester linkage in the target compound may confer slower hydrolysis rates compared to ether-linked benzhydryl drugs, prolonging bioavailability.
Chloromethyl/Dihydroxy-Substituted Intermediates
Chloromethyl groups are pivotal in alkylating agents (e.g., chemotherapeutics), while dihydroxy motifs are common in iron-chelating or kinase-inhibiting compounds. For example:
- 4-(Benzyloxy)-3-hydroxybenzaldehyde : A synthetic intermediate with hydroxy/benzyloxy groups, synthesized via nucleophilic substitution.
- 3-Hydroxybenzaldehyde derivatives : Used in coumarin and flavonoid synthesis.
Key Insight : The chloromethyl group in the target compound could act as a latent alkylating agent, activated in vivo for targeted cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
